molecular formula C14H9BrN2O2 B11782979 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide

Katalognummer: B11782979
Molekulargewicht: 317.14 g/mol
InChI-Schlüssel: MSXGSCOMNHOMNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is a chemical compound with the molecular formula C14H9BrN2O2 It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 2-bromobenzaldehyde with o-aminophenol to form 2-(2-bromophenyl)benzo[d]oxazole. This intermediate is then reacted with a suitable carboxylating agent to introduce the carboxamide group at the 5-position. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds .

Eigenschaften

Molekularformel

C14H9BrN2O2

Molekulargewicht

317.14 g/mol

IUPAC-Name

2-(2-bromophenyl)-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C14H9BrN2O2/c15-10-4-2-1-3-9(10)14-17-11-7-8(13(16)18)5-6-12(11)19-14/h1-7H,(H2,16,18)

InChI-Schlüssel

MSXGSCOMNHOMNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.